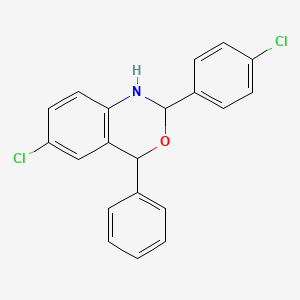![molecular formula C27H26BrN5OS B11682469 N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con una fórmula molecular de C27H26BrN5OS Este compuesto es notable por su estructura única, que incluye un grupo bromofenilo, un anillo de triazol y una porción de sulfanylacetohidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 2-bromobenzaldehído con 2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida bajo condiciones de reacción específicas . La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y puede requerir un catalizador para facilitar el proceso.
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están disponibles fácilmente, es probable que el compuesto se produzca a pequeña escala para fines de investigación. La síntesis implicaría pasos similares a la preparación de laboratorio, pero podría optimizarse para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución, donde el átomo de bromo se reemplaza por otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar que se formen los productos deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas e interacciones de proteínas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con objetivos moleculares específicos. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, potencialmente inhibiendo su actividad o alterando su función. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N’-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Singularidad
N’-[(E)-(2-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es única debido a su combinación específica de grupos funcionales y características estructurales. La presencia del grupo bromofenilo, el anillo de triazol y la porción de sulfanylacetohidrazida le confiere propiedades químicas y reactividad distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C27H26BrN5OS |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN5OS/c1-27(2,3)21-15-13-19(14-16-21)25-31-32-26(33(25)22-10-5-4-6-11-22)35-18-24(34)30-29-17-20-9-7-8-12-23(20)28/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+ |
Clave InChI |
JUPICUATAFWBLA-STBIYBPSSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)

